molecular formula C21H34OSi B12558555 {[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane CAS No. 143158-02-5

{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane

Cat. No.: B12558555
CAS No.: 143158-02-5
M. Wt: 330.6 g/mol
InChI Key: NZOWUXUOYYXMJC-UHFFFAOYSA-N
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Description

{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane is an organosilicon compound with the molecular formula C({21})H({34})OSi It is characterized by the presence of a phenyl ring substituted with a decyloxy group and an ethynyl group, which is further bonded to a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated phenyl derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of an organic solvent such as tetrahydrofuran (THF) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The phenyl ring can be reduced under specific conditions to form cyclohexyl derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or osmium tetroxide (OsO(_4)) are commonly used.

    Reduction: Hydrogen gas (H(_2)) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH(_4)) are used.

Major Products

The major products formed from these reactions include carbonyl compounds, cyclohexyl derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of {[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl ring and decyloxy group contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes, receptors, and other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylethynyltrimethylsilane: Similar structure but lacks the decyloxy group.

    Trimethyl(phenylethynyl)silane: Another similar compound with slight structural variations.

    1-Phenyl-2-(trimethylsilyl)acetylene: Similar but with different substituents on the phenyl ring.

Uniqueness

{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane is unique due to the presence of the decyloxy group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility, stability, and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

143158-02-5

Molecular Formula

C21H34OSi

Molecular Weight

330.6 g/mol

IUPAC Name

2-(4-decoxyphenyl)ethynyl-trimethylsilane

InChI

InChI=1S/C21H34OSi/c1-5-6-7-8-9-10-11-12-18-22-21-15-13-20(14-16-21)17-19-23(2,3)4/h13-16H,5-12,18H2,1-4H3

InChI Key

NZOWUXUOYYXMJC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C#C[Si](C)(C)C

Origin of Product

United States

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